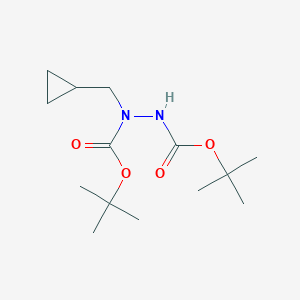

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate

Vue d'ensemble

Description

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is a chemical compound with the CAS number 1217414-36-2 . The molecule contains a total of 46 bonds, including 20 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 (thio-) carbamate(s) (aliphatic), and 1 N hydrazine(s) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) . This indicates that the molecule is composed of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The molecular weight of Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is 286.37 . No further physical and chemical properties are available in the retrieved data.Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate serves as a stable reagent for the preparation of asymmetric S-tert-butyl disulfide derivatives. These derivatives find use in organic synthesis, particularly for introducing S-tert-butylthio protection into cysteine peptides. Researchers can employ this compound to modify and functionalize organic molecules in a controlled manner .

Bicyclo[1.1.1]pentylamine Synthesis

The reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, in the presence of manganese tris(dipivaloylmethanate) (Mn(dpm)₃), yields di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection leads to 1-bicyclo[1.1.1]pentylhydrazine, which can be further reduced to 1-bicyclo[1.1.1]pentylamine. This synthetic route provides access to a unique bicyclic amine scaffold for potential drug discovery and materials science applications .

Hydrazine Derivatives in Medicinal Chemistry

Researchers explore hydrazine derivatives for their potential pharmacological activities. Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate may serve as a starting point for designing novel compounds with antiviral, antibacterial, or antitumor properties. Its structural features could be modified to enhance bioactivity or selectivity .

Materials Science and Polymer Chemistry

Hydrazine-based compounds play a role in materials science. Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate might find applications in polymerization reactions or as a building block for designing functional materials. Researchers can explore its reactivity with other monomers to create new polymers with tailored properties .

Hydrazine Derivatives as Reducing Agents

Hydrazine compounds are known for their reducing properties. While di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate is not commonly used as a reducing agent, its unique structure could inspire the development of novel reducing agents with specific applications in synthetic chemistry or materials science .

Investigation of Steric Effects

Given its tert-butyl substituents and cyclopropylmethyl group, this compound offers an interesting case study for understanding steric effects in chemical reactions. Researchers can explore how these bulky groups influence reactivity, selectivity, and stability in various contexts .

Propriétés

IUPAC Name |

tert-butyl N-(cyclopropylmethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-16(9-10-7-8-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHIDLUJJCKLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(CC1CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 1-(cyclopropylmethyl)hydrazine-1,2-dicarboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2587246.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/no-structure.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)

![7-(3,4-diethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587266.png)